[30]Annulene
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Overview
Description
[30]Annulene: is a monocyclic hydrocarbon with a ring structure consisting of 30 carbon atoms linked by alternating single and double bonds. This compound belongs to the class of annulenes, which are characterized by their conjugated pi-electron systems. Annulenes can exhibit aromatic, non-aromatic, or anti-aromatic properties depending on their ring size and electron configuration .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [30]Annulene typically involves the cyclization of linear polyenes or the coupling of smaller ring systems. One common method is the oxidative coupling of polyenes using reagents such as iodine or bromine. The reaction conditions often require a solvent like tetrahydrofuran and a catalyst such as palladium or nickel to facilitate the cyclization process .
Industrial Production Methods: laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions: [30]Annulene undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reaction with reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions with reagents like halogens or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: [30]Annulene is used as a model compound to study aromaticity and anti-aromaticity in large conjugated systems. Its unique electronic structure provides insights into the behavior of pi-electron systems in cyclic compounds .
Biology and Medicine: While this compound itself is not widely used in biological or medical applications, its derivatives and related compounds are studied for their potential biological activities and therapeutic properties .
Industry: In the industrial sector, this compound and its derivatives are explored for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Mechanism of Action
The mechanism of action of [30]Annulene involves the delocalization of pi-electrons across the conjugated ring system. This delocalization imparts unique electronic properties, such as aromaticity or anti-aromaticity, depending on the specific electron configuration and ring size. The molecular targets and pathways involved in its reactions are primarily related to the interaction of the pi-electron system with various reagents and catalysts .
Comparison with Similar Compounds
- 12Annulene: Displays anti-aromatic properties due to its 12 pi-electrons, which do not follow Hückel’s rule.
- 10Annulene: Non-aromatic due to ring strain and inability to achieve a planar structure .
[18]Annulene: Exhibits aromatic properties due to its 18 pi-electrons, which follow Hückel’s rule (4n+2).
Uniqueness of [30]Annulene: this compound is unique due to its large ring size and the potential for both aromatic and anti-aromatic behavior. Its stability and electronic properties are influenced by the specific arrangement of pi-electrons and the ability to achieve a planar conformation .
Properties
CAS No. |
3332-40-9 |
---|---|
Molecular Formula |
C30H30 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
cyclotriacontapentadecaene |
InChI |
InChI=1S/C30H30/c1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30-29-27-25-23-21-19-17-15-13-11-9-7-5-3-1/h1-30H |
InChI Key |
YGAONFZLXDXJSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=C1 |
Origin of Product |
United States |
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